molecular formula C12H16BrF2O3P B8789571 [(2-Bromo-4-methyl-phenyl)-difluoro-methyl]-phosphonic acid diethyl ester CAS No. 863977-42-8

[(2-Bromo-4-methyl-phenyl)-difluoro-methyl]-phosphonic acid diethyl ester

Cat. No.: B8789571
CAS No.: 863977-42-8
M. Wt: 357.13 g/mol
InChI Key: XQJQKMOAICSMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Bromo-4-methyl-phenyl)-difluoro-methyl]-phosphonic acid diethyl ester is a useful research compound. Its molecular formula is C12H16BrF2O3P and its molecular weight is 357.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

863977-42-8

Molecular Formula

C12H16BrF2O3P

Molecular Weight

357.13 g/mol

IUPAC Name

2-bromo-1-[diethoxyphosphoryl(difluoro)methyl]-4-methylbenzene

InChI

InChI=1S/C12H16BrF2O3P/c1-4-17-19(16,18-5-2)12(14,15)10-7-6-9(3)8-11(10)13/h6-8H,4-5H2,1-3H3

InChI Key

XQJQKMOAICSMME-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=C(C=C(C=C1)C)Br)(F)F)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (bromo-difluoro-methyl)-phosphonic acid diethyl ester (25.00 g, 93.6 mmol) in N,N-dimethylacetamide (50 mL) was added drop wise into a suspension of activated zinc (6.12 g, 93.6 mmol) under Argon. The reaction was initiated by heating and kept under 50° C. After the mixture was stirred for 3 h, copper (I) bromide (13.43 g, 93.6 mmol) was added and stirred for 1 h. A solution of 2-bromo-1-iodo-4-methyl-benzene (11.88 g, 40.0 mmol) in N,N-dimethylacetamide (25 mL) was added slowly to the reaction mixture. The resulting suspension was then stirred at room temp for 18 h. Water (100 mL) was added to the reaction mixture and the solution filtered through celite. The filtrate was diluted with EtOAc (250 mL) and organic layer was washed with H2O (50 mL), NaHCO3 (5%, 50 mL) and H2O (50 mL). The solvent was removed and the residue was purified by column chromatography on silica gel, eluting with hexanes/EtOAc (4:1) to provide a colorless oil (11.75 g, 82%): 1H NMR (300 MHz, CDCl3) δ 7.51 (d, 1H), 7.49 (s, 1H), 7.19 (d, 1H), 4.26 (m, 4H), 2.36 (s, 3H), 1.48 (s, 9H), 137 (m, 6 H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.88 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.12 g
Type
catalyst
Reaction Step Four
Name
copper (I) bromide
Quantity
13.43 g
Type
catalyst
Reaction Step Five
Name
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.